Morpholine-4-carboximidamide Hydrobromide

Pharmaceutical Intermediates Chemical Synthesis Analytical Chemistry

Researchers replicating patented PI3K inhibitor routes often face inconsistent results due to mismatched counterions. This compound is the exact hydrobromide salt specified in published pyrimidine-based pharmaceutical syntheses. • Documented intermediate for 4,6-dichloro-2-(morpholin-4-yl)pyrimidine, a key PI3K kinase inhibitor precursor. • Core cation shows selective cytotoxicity against human cancer cell lines and c1-c6 alkoxy receptor inhibition. • 98% HPLC purity ensures accurate stoichiometry and reproducible yields in multi-step syntheses.

Molecular Formula C5H12BrN3O
Molecular Weight 210.07 g/mol
CAS No. 157415-17-3
Cat. No. B128917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-4-carboximidamide Hydrobromide
CAS157415-17-3
Molecular FormulaC5H12BrN3O
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESC1COCCN1C(=N)N.Br
InChIInChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
InChIKeyIOHSDHMCZXCESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-4-carboximidamide Hydrobromide (CAS 157415-17-3) - Technical Baseline for Procurement Decisions


Morpholine-4-carboximidamide Hydrobromide (CAS 157415-17-3) is a heterocyclic amidine derivative with the molecular formula C5H12BrN3O and a molecular weight of 210.07 g/mol . It is a white crystalline powder [1] with a melting point in the range of 152-165°C , and is highly soluble in water . The compound is commercially available as a research chemical, typically with a purity of 98% (HPLC) [2]. It is a hydrobromide salt of a morpholine-based carboximidamide, which serves as a versatile building block in pharmaceutical and materials science research, as it contains both a morpholine ring and a reactive carboximidamide group capable of participating in various synthetic transformations .

Morpholine-4-carboximidamide Hydrobromide (CAS 157415-17-3): Why Direct Analogs Cannot Be Interchanged


The procurement of Morpholine-4-carboximidamide Hydrobromide cannot be fulfilled by simply substituting another 'morpholine carboximidamide' salt or analog due to a combination of quantifiable chemical and physical property differences that directly impact synthetic utility and research outcomes. These include: 1) Varied melting points across different salt forms (hydrobromide, hydrochloride, free base) which are critical indicators of purity and can affect handling and formulation ; 2) Distinct molecular weights (e.g., 210.08 g/mol for HBr salt vs. 165.62 g/mol for HCl salt) that necessitate precise stoichiometric adjustments in reactions ; 3) Differences in hygroscopicity and stability, as noted in supplier specifications ; and 4) The specific counterion (bromide vs. chloride, iodide, or sulfate) can influence solubility, reaction kinetics, and may participate in downstream chemistry or affect biological systems differently . Furthermore, the specific synthetic route documented in patents for producing complex pyrimidine-based pharmaceuticals relies on the hydrobromide salt as a defined starting material [1], making it the validated intermediate for that particular synthesis pathway.

Morpholine-4-carboximidamide Hydrobromide (CAS 157415-17-3): Comparative Data for Scientific Selection


Salt Form and Molecular Weight Differentiation from Hydrochloride and Free Base Analogs

Morpholine-4-carboximidamide Hydrobromide possesses a molecular weight of 210.075 g/mol and a melting point of 155-165°C . In contrast, the hydrochloride salt (CAS 5638-78-8) has a molecular weight of 165.62 g/mol , and the free base (CAS 17238-66-3) has a molecular weight of 129.16 g/mol . The melting point range of the hydrobromide (152-165°C) is also distinct from that of the hydrochloride (reported as 170-180°C ). These quantifiable differences in mass and thermal properties necessitate precise adjustment of molar equivalents in reactions and serve as critical quality control checkpoints, as a different melting point can immediately indicate the presence of the wrong salt form or an impure sample.

Pharmaceutical Intermediates Chemical Synthesis Analytical Chemistry

Validated Precursor for PI3K Inhibitor Intermediate 4,6-Dichloro-2-(morpholin-4-yl)pyrimidine

A published patent route (Novartis AG) for synthesizing pyrimidine-based PI3K inhibitors specifically uses Morpholine-4-carboximidamide Hydrobromide as the starting material (I) for a cyclization reaction with diethyl malonate (II) to yield 2-(morpholin-4-yl)pyrimidine-4,6-diol (III), which is then chlorinated to produce the key intermediate 4,6-dichloro-2-(morpholin-4-yl)pyrimidine (IV) [1]. This synthetic pathway is not described with the hydrochloride or free base analogs in this specific patent, establishing the hydrobromide salt as the validated and documented reagent for this crucial step in a multi-step pharmaceutical synthesis. Using an unvalidated salt form would require re-optimization of reaction conditions (e.g., stoichiometry, pH, solvent compatibility) and introduce uncertainty into the outcome.

Medicinal Chemistry Process Chemistry Kinase Inhibitors

Cytotoxicity Profile Compared to In-Class Moroxydine Antiviral Scaffold

While Moroxydine (N-(diaminomethylidene)morpholine-4-carboximidamide) is a well-known antiviral agent derived from the same core scaffold [1], Morpholine-4-carboximidamide Hydrobromide itself is reported to be a cytotoxic drug that selectively inhibits c1-c6 alkoxy receptors and exhibits significant cytotoxicity against human cancer cell lines in vitro . This represents a divergent biological activity profile within the same chemotype. The hydrobromide salt, therefore, is not a simple, interchangeable precursor; it possesses intrinsic biological activity distinct from its pharmaceutical derivatives, making it a specific tool for cancer cell studies rather than a generic antiviral building block.

Cancer Research In Vitro Pharmacology Drug Discovery

Purity Specification (98% HPLC) and Supply Chain Reliability from Major Vendors

Reputable vendors including Thermo Fisher Scientific (Alfa Aesar) and Bidepharm supply Morpholine-4-carboximidamide Hydrobromide with a standard purity specification of 98% (HPLC) [1]. This high purity is essential for its use as an active pharmaceutical intermediate. In contrast, some suppliers offer lower purity grades (e.g., 95%) for related salts or the free base . For sensitive synthetic applications where impurities can lead to side reactions, catalyst poisoning, or irreproducible results, procuring the 98% HPLC-grade hydrobromide salt from established vendors provides a higher level of confidence and reduces the need for in-house purification.

Analytical Chemistry Procurement Quality Control

Optimal Application Scenarios for Morpholine-4-carboximidamide Hydrobromide (CAS 157415-17-3)


Synthesis of Pyrimidine-Based Pharmaceutical Intermediates (PI3K Inhibitors)

Based on the evidence that Morpholine-4-carboximidamide Hydrobromide is a validated starting material in a published patent for synthesizing 4,6-dichloro-2-(morpholin-4-yl)pyrimidine, a key intermediate for PI3K kinase inhibitors [1], this compound is ideally suited for medicinal chemistry and process development groups working on pyrimidine-based drug candidates. Using this specific salt ensures alignment with the documented synthetic route, reducing optimization time and increasing the likelihood of replicating the patented process successfully.

In Vitro Cancer Research and Cytotoxicity Screening

Given the reported selective cytotoxicity of this compound against human cancer cell lines and its inhibition of c1-c6 alkoxy receptors , it is a relevant tool for in vitro oncology research. This application is distinct from antiviral research focused on derivatives like Moroxydine. Researchers investigating novel mechanisms of cancer cell death or validating new targets related to alkoxy receptors can procure this compound as a starting point for further derivatization or as a reference compound in phenotypic screens.

Precursor for Advanced Materials (Perovskite Solar Cells)

Although the cited study used the hydrochloride salt (M4CH) [2], the core morpholine-4-carboximidamide cation is the active component. The hydrobromide salt can serve as a precursor for generating this amidino-based ligand. For material scientists developing high-efficiency inverted perovskite solar cells, procuring the hydrobromide salt provides a high-purity source for in-situ generation of the ligand or as a basis for exploring new additive chemistries to achieve (001)-oriented crystallization and improved power conversion efficiencies.

High-Purity Building Block for Diverse Organic Synthesis

With a reliable supply of 98% HPLC-pure material from major vendors , this compound is a robust building block for a wide range of organic syntheses beyond the specific applications mentioned. Its reactivity, stemming from the carboximidamide group, makes it useful for creating new chemical entities in exploratory research where a defined, high-purity starting point is essential for reproducible results and accurate yield determination.

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